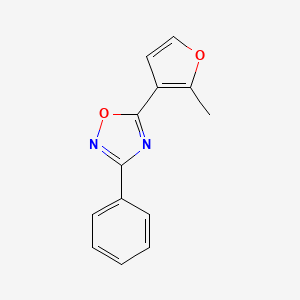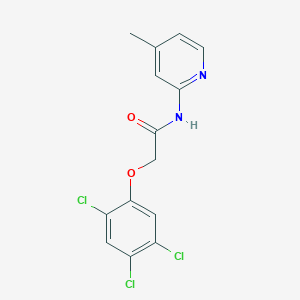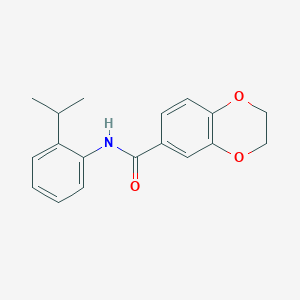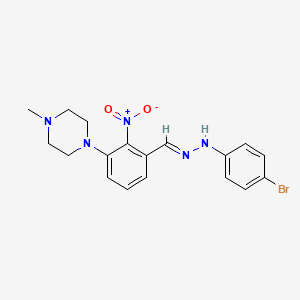![molecular formula C17H15ClN2O4 B5797567 5-chloro-2-{[4-(propionylamino)benzoyl]amino}benzoic acid](/img/structure/B5797567.png)
5-chloro-2-{[4-(propionylamino)benzoyl]amino}benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-chloro-2-{[4-(propionylamino)benzoyl]amino}benzoic acid, also known as CPB, is a chemical compound that has been the focus of scientific research due to its potential applications in various fields. CPB is a derivative of benzoic acid and has a molecular weight of 376.81 g/mol.
Mécanisme D'action
The mechanism of action of 5-chloro-2-{[4-(propionylamino)benzoyl]amino}benzoic acid is not fully understood. However, it has been suggested that 5-chloro-2-{[4-(propionylamino)benzoyl]amino}benzoic acid may inhibit the activity of enzymes involved in cell proliferation and inflammation. 5-chloro-2-{[4-(propionylamino)benzoyl]amino}benzoic acid has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
5-chloro-2-{[4-(propionylamino)benzoyl]amino}benzoic acid has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs), which are involved in inflammation and cancer progression. 5-chloro-2-{[4-(propionylamino)benzoyl]amino}benzoic acid has also been shown to induce the expression of genes involved in apoptosis and cell cycle arrest.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 5-chloro-2-{[4-(propionylamino)benzoyl]amino}benzoic acid in lab experiments is its ability to inhibit the growth of cancer cells. This makes it a potential candidate for the development of new cancer therapies. However, one limitation of using 5-chloro-2-{[4-(propionylamino)benzoyl]amino}benzoic acid is its low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the study of 5-chloro-2-{[4-(propionylamino)benzoyl]amino}benzoic acid. One area of research is the development of new formulations of 5-chloro-2-{[4-(propionylamino)benzoyl]amino}benzoic acid that improve its solubility and bioavailability. Another area of research is the investigation of 5-chloro-2-{[4-(propionylamino)benzoyl]amino}benzoic acid’s potential as a treatment for other diseases, such as inflammatory bowel disease and Alzheimer’s disease. Additionally, further studies are needed to fully understand the mechanism of action of 5-chloro-2-{[4-(propionylamino)benzoyl]amino}benzoic acid and its potential side effects.
Méthodes De Synthèse
5-chloro-2-{[4-(propionylamino)benzoyl]amino}benzoic acid can be synthesized through a multi-step process that involves the reaction of 5-chloroanthranilic acid with propionyl chloride to form N-propionyl-5-chloroanthranilic acid. This intermediate is then reacted with 4-aminobenzoyl chloride to form 5-chloro-2-{[4-(propionylamino)benzoyl]amino}benzoic acid.
Applications De Recherche Scientifique
5-chloro-2-{[4-(propionylamino)benzoyl]amino}benzoic acid has been extensively studied for its potential applications in the field of cancer research. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer. 5-chloro-2-{[4-(propionylamino)benzoyl]amino}benzoic acid has also been studied for its anti-inflammatory properties and has been shown to reduce inflammation in animal models of arthritis.
Propriétés
IUPAC Name |
5-chloro-2-[[4-(propanoylamino)benzoyl]amino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O4/c1-2-15(21)19-12-6-3-10(4-7-12)16(22)20-14-8-5-11(18)9-13(14)17(23)24/h3-9H,2H2,1H3,(H,19,21)(H,20,22)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWWDTHYIUJCJBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2-({[4-(propanoylamino)phenyl]carbonyl}amino)benzoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(2,4-dichlorophenyl)-N'-[(3,4,5-triethoxybenzoyl)oxy]ethanimidamide](/img/structure/B5797503.png)

![N-cyclohexyl-2-[(4,6-dimethyl-2-pyrimidinyl)amino]-4,5-dihydro-1H-imidazole-1-carboxamide](/img/structure/B5797526.png)

![1-{4-[4-(4-methylbenzyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B5797538.png)

![3-{5-[(2-chlorobenzyl)thio]-4-ethyl-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5797555.png)



![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-(phenylthio)acetamide](/img/structure/B5797575.png)
![N,N-diethyl-8,8-dimethyl-7,10-dihydro-8H-pyrano[3'',4'':5',6']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-amine](/img/structure/B5797580.png)
![methyl {4-[(2-thienylcarbonyl)amino]phenyl}acetate](/img/structure/B5797584.png)